molecular formula C13H21NO2 B1385907 (2,5-Diethoxyphenyl)propylamine CAS No. 1019564-08-9

(2,5-Diethoxyphenyl)propylamine

Cat. No.: B1385907
CAS No.: 1019564-08-9
M. Wt: 223.31 g/mol
InChI Key: YLFVFSGTIPBKHO-UHFFFAOYSA-N
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Description

(2,5-Diethoxyphenyl)propylamine is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 2 and 5 positions, and a propylamine chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Diethoxyphenyl)propylamine typically involves the alkylation of 2,5-diethoxybenzaldehyde with a suitable amine source. One common method is the reductive amination of 2,5-diethoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-Diethoxyphenyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2,5-Diethoxyphenyl)propylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,5-Diethoxyphenyl)propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethoxyphenyl)propylamine: Similar structure but with methoxy groups instead of ethoxy groups.

    (3,4-Diethoxyphenyl)propylamine: Ethoxy groups at different positions on the phenyl ring.

    (2,5-Diethoxyphenyl)ethylamine: Shorter alkyl chain compared to propylamine.

Uniqueness

(2,5-Diethoxyphenyl)propylamine is unique due to the specific positioning of the ethoxy groups and the length of the propylamine chain

Properties

IUPAC Name

2,5-diethoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-9-14-12-10-11(15-5-2)7-8-13(12)16-6-3/h7-8,10,14H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFVFSGTIPBKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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